2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Overview
Description
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic compound that features a triazole ring and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the acenaphthylene moiety. The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile. The acenaphthylene moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and acenaphthylene-containing molecules. Examples might include:
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl) derivatives
- Other acenaphthylene-based compounds
Uniqueness
What sets 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide apart is its unique combination of a triazole ring and an acenaphthylene moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
IUPAC Name |
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-3-4-8-18-23-24-21(25(18)2)27-13-19(26)22-17-12-11-15-10-9-14-6-5-7-16(17)20(14)15/h5-7,11-12H,3-4,8-10,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVIIYSPEJQBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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